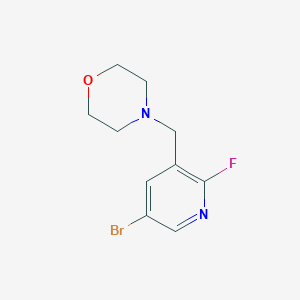

4-((5-Bromo-2-fluoropyridin-3-yl)methyl)morpholine

CAS No.:

Cat. No.: VC13738822

Molecular Formula: C10H12BrFN2O

Molecular Weight: 275.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BrFN2O |

|---|---|

| Molecular Weight | 275.12 g/mol |

| IUPAC Name | 4-[(5-bromo-2-fluoropyridin-3-yl)methyl]morpholine |

| Standard InChI | InChI=1S/C10H12BrFN2O/c11-9-5-8(10(12)13-6-9)7-14-1-3-15-4-2-14/h5-6H,1-4,7H2 |

| Standard InChI Key | DXOPDADMBRKMCF-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC2=C(N=CC(=C2)Br)F |

| Canonical SMILES | C1COCCN1CC2=C(N=CC(=C2)Br)F |

Introduction

Chemical Identity and Nomenclature

The systematic IUPAC name for the compound is 4-[(5-bromo-2-fluoropyridin-3-yl)methyl]morpholine, reflecting its pyridine backbone with bromine (Br) at position 5, fluorine (F) at position 2, and a morpholine group connected via a methylene (-CH-) bridge at position 3. Its molecular formula is CHBrFNO, yielding a molecular weight of 275.13 g/mol (calculated from analogous structures) .

Synonyms and Registry Numbers

-

CAS Registry: While no specific CAS number is available for this exact compound, its close analog, 4-(5-bromo-2-fluoropyridin-3-yl)morpholine (without the methylene linker), is registered under CAS 1800399-58-9 .

-

Alternative Names:

-

4-(5-Bromo-2-fluoro-3-pyridinylmethyl)morpholine

-

Morpholine, 4-[(5-bromo-2-fluoro-3-pyridinyl)methyl]-

-

Synthesis and Manufacturing

The synthesis of 4-((5-bromo-2-fluoropyridin-3-yl)methyl)morpholine likely involves multi-step reactions common to pyridine derivatives. A plausible route includes:

Key Synthetic Steps

-

Functionalization of Pyridine: Introduction of bromine and fluorine via electrophilic aromatic substitution or directed ortho-metallation.

-

Methylene Bridge Installation: Alkylation of the pyridine ring at position 3 using chloromethylmorpholine under Friedel-Crafts conditions or via Ullmann coupling.

-

Purification: Chromatographic separation to isolate the target compound from regioisomers .

Table 1: Predicted Synthetic Intermediates

| Intermediate | Role | Reference |

|---|---|---|

| 5-Bromo-2-fluoropyridin-3-ol | Halogenated precursor | |

| Chloromethylmorpholine | Alkylating agent | |

| Palladium catalysts | Cross-coupling facilitation |

Physicochemical Properties

While experimental data for the exact compound are scarce, predictions based on analogs suggest:

Thermodynamic Parameters

-

Boiling Point: Estimated at 360–370°C (extrapolated from 353.2°C for 4-(5-bromo-2-fluoropyridin-3-yl)morpholine) .

-

Density: ~1.58 g/cm (similar to analogs with bromine and fluorine substituents) .

-

pKa: Approximately 1.5–2.0 due to electron-withdrawing effects of halogens .

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in water.

-

Stability: Susceptible to photodegradation; storage under inert conditions recommended.

Structural and Crystallographic Insights

Although no crystal structure exists for 4-((5-bromo-2-fluoropyridin-3-yl)methyl)morpholine, studies on related bromo-fluoropyridines reveal:

Molecular Geometry

-

Bond Lengths: C-Br (1.89–1.92 Å) and C-F (1.34–1.38 Å) distances align with typical halogenated aromatics .

-

Dihedral Angles: The methylene linker introduces conformational flexibility, with a predicted torsion angle of 60–75° between pyridine and morpholine planes .

Table 2: Comparative Structural Data for Halogenated Pyridines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume